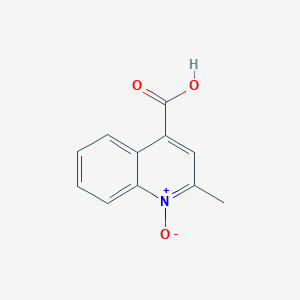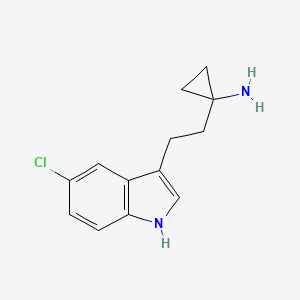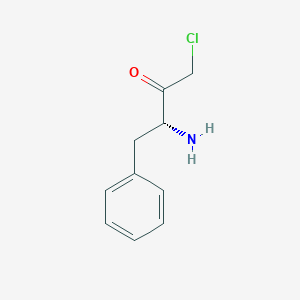
(R)-3-Amino-1-chloro-4-phenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-1-chloro-4-phenylbutan-2-one is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features an amino group, a chlorine atom, and a phenyl group attached to a butanone backbone, making it a versatile molecule for synthetic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-1-chloro-4-phenylbutan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-phenylbutan-2-one.
Amination: The amino group is introduced via amination reactions, which can involve reagents such as ammonia or amines under suitable conditions.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques are employed, which may include the use of chiral catalysts or resolving agents.
Industrial Production Methods
In industrial settings, the production of ®-3-Amino-1-chloro-4-phenylbutan-2-one may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness, often utilizing automated systems and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-1-chloro-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium hydroxide or alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-3-Amino-1-chloro-4-phenylbutan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-3-Amino-1-chloro-4-phenylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to active sites or altering the conformation of target molecules, leading to changes in biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-1-chloro-4-phenylbutan-2-one: The enantiomer of the compound with different stereochemistry.
4-Phenylbutan-2-one: A precursor in the synthesis of the compound.
3-Amino-4-phenylbutan-2-one: A similar compound lacking the chlorine atom.
Uniqueness
®-3-Amino-1-chloro-4-phenylbutan-2-one is unique due to its specific chiral configuration and the presence of both amino and chlorine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H12ClNO |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
(3R)-3-amino-1-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m1/s1 |
Clé InChI |
CNNSBPMDYXZFTQ-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)CCl)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


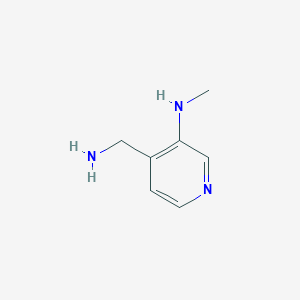
![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)
![(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15222164.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine](/img/structure/B15222170.png)
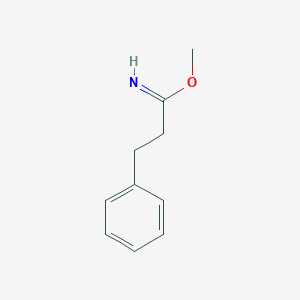
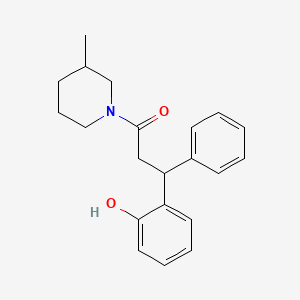
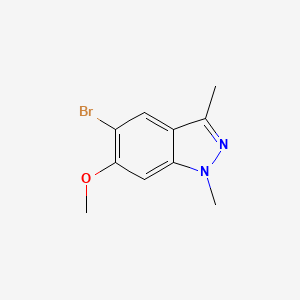
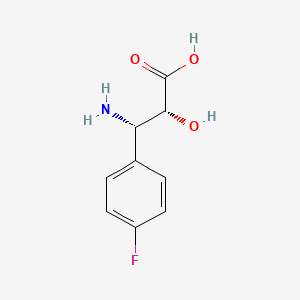

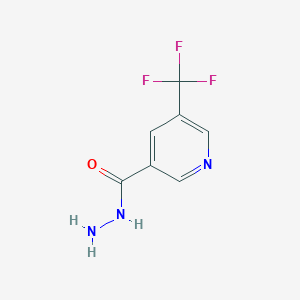
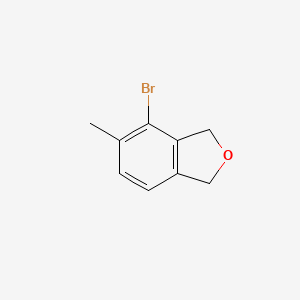
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol](/img/structure/B15222235.png)
